![molecular formula C15H12BrFO4 B2385667 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 872197-40-5](/img/structure/B2385667.png)
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid
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Description
The compound is a benzoic acid derivative with several substituents, including a bromo group, a fluoro group, a methoxy group, and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring (from the benzoic acid moiety) substituted with a bromo group, a fluoro group, a methoxy group, and a benzyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzoic acid derivatives are generally reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its substituents. For example, the presence of the bromo and fluoro groups could potentially increase the compound’s reactivity .Scientific Research Applications
Photodynamic Therapy Application
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid has potential applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of zinc phthalocyanines substituted with benzene derivatives. These compounds exhibit properties useful for PDT, such as high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield.
Antagonist Synthesis for Thromboxane Receptor
The compound is involved in the synthesis of thromboxane receptor antagonists. A study by D. C. W. and Mason (1998) outlines a scalable synthesis method for a thromboxane receptor antagonist using 3-bromo-5-iodobenzoic acid, which shares structural similarities with 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.
Marine Algae Derivatives
Compounds structurally related to 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid, such as bromophenol derivatives, are isolated from marine red algae. These derivatives are explored for their potential applications in pharmaceuticals and as natural antioxidants. Studies by Zhao et al. (2004) and Li et al. (2011) discuss the isolation and characterization of these compounds, highlighting their antioxidant activities.
Synthetic Applications
The compound is used in the synthesis of various pharmaceutical and chemical entities. For instance, Bing-he (2008) discusses the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound structurally related to 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid, showcasing the compound's utility in complex organic syntheses.
properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO4/c1-20-13-7-10(15(18)19)6-12(16)14(13)21-8-9-2-4-11(17)5-3-9/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEIQDRKSNUYRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid |
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